molecular formula C8H9ClN2O2 B1599826 2-Chloro-N-methoxy-N-methylnicotinamide CAS No. 488149-34-4

2-Chloro-N-methoxy-N-methylnicotinamide

Cat. No.: B1599826
CAS No.: 488149-34-4
M. Wt: 200.62 g/mol
InChI Key: KGZJITSOJPZKSG-UHFFFAOYSA-N
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Description

2-Chloro-N-methoxy-N-methylnicotinamide is an organic compound with the molecular formula C8H9ClN2O2 It is a derivative of nicotinamide, featuring a chloro substituent at the 2-position and methoxy and methyl groups attached to the nitrogen atom

Mechanism of Action

Target of Action

2-Chloro-N-methoxy-N-methylnicotinamide is a type of Weinreb amide . It is primarily used in the preparation of 2-heptyl-3-hydroxy-4 (1H)-quinolone (Pseudomonas quinolone signal or PQS) and structurally related 2-alkyl-4-quinolones . These compounds are signaling molecules in the quorum sensing of Pseudomonas aeruginosa .

Mode of Action

The compound interacts with its targets by serving as a starting reagent for the one-pot synthesis of 2-heptyl-3-hydroxyl-4 (1H)-quinolone (PQS) . This interaction results in the production of PQS, a key signaling molecule in the quorum sensing of Pseudomonas aeruginosa .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the quorum sensing of Pseudomonas aeruginosa . The downstream effects of these pathways include the regulation of virulence and biofilm formation in Pseudomonas aeruginosa .

Pharmacokinetics

As a weinreb amide, it is expected to have good stability and reactivity, which could impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the production of PQS and related 2-alkyl-4-quinolones . These compounds play a crucial role in the quorum sensing of Pseudomonas aeruginosa, influencing the bacterium’s virulence and biofilm formation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as it is recommended to be stored at 2-8°C

Biochemical Analysis

Biochemical Properties

2-Chloro-N-methoxy-N-methylnicotinamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are often characterized by binding affinities, which determine the strength and specificity of these interactions .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells and the context of its application. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular function and behavior. Additionally, it can affect cell signaling by interacting with receptors or signaling molecules, thereby modulating cellular responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with specific biomolecules at the molecular level. This compound can bind to enzymes, inhibiting or activating their activity. It may also interact with DNA or RNA, influencing gene expression and transcriptional regulation. The binding interactions of this compound with biomolecules are crucial for its biochemical effects and therapeutic potential .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating biochemical pathways and improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects of this compound is essential for determining its therapeutic window and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. The interactions of this compound with metabolic enzymes are critical for its role in cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport and distribution of this compound is important for optimizing its delivery and effectiveness in therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methoxy-N-methylnicotinamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methoxy-N-methylnicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate and hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives .

Scientific Research Applications

2-Chloro-N-methoxy-N-methylnicotinamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-methoxy-N-methylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-methoxy-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZJITSOJPZKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(N=CC=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437037
Record name 2-chloro-N-methoxy-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488149-34-4
Record name 2-chloro-N-methoxy-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-nicotinoyl chloride (7.00 g, 39.8 mmol) and sodium bicarbonate (10.0 g, 119 mmol) in 1:1 THF/H2O (110 mL) at 0° C. was added N,O-dimethyl hydroxylamine hydrochloride (4.68 g, 47.7 mmol). The resultant solution was stirred 2 h at 0° C., neutralized with 10% HCl to pH ˜7, and the aqueous layer was extracted two times with EtOAc. The combined organics were dried with sodium sulfate and concentrated in vacuo to produce 6.96 g (87%) of the crude nicotinamide, which was used without further purification.
Quantity
7 g
Type
reactant
Reaction Step One
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10 g
Type
reactant
Reaction Step One
Name
N,O-dimethyl hydroxylamine hydrochloride
Quantity
4.68 g
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reactant
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110 mL
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solvent
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resultant solution
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Yield
87%

Synthesis routes and methods II

Procedure details

2-Chloropyridine-3-carboxylic acid (13 g), N,O-dimethylhydroxylamine hydrochloride (8.85 g), HOBt (5.57 g), EDCI (15.37 g) and triethylamine (34.5 ml) were dissolved in DMF (150 ml), and the mixture was stirred at room temperature overnight. The reaction mixture was diluted with saturated aqueous sodium hydrogen carbonate solution, and extracted with ethyl acetate. The organic layer was washed successively with water and saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by basic silica gel column chromatography (hexane/ethyl acetate) to give the title compound (10.5 g).
Quantity
13 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
8.85 g
Type
reactant
Reaction Step One
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Quantity
5.57 g
Type
reactant
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Quantity
15.37 g
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reactant
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Quantity
150 mL
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solvent
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34.5 mL
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

2-Chloronicotinoyl chloride (36 g, 0.20 mol) was dissolved in tetrahydrofuran (290 mL) and separately N,O-dimethylhydroxylamine hydrochloride (48 g, 0.49 mol) was stirred in 290 mL saturated bicarbonate solution until the degassing subsided. Then the bicarbonate solution was added to the acid chloride solution and the mixture was stirred at room temperature for 30 minutes. The reaction mixture was extracted with ethyl acetate (2×), dried over sodium sulfate, filtered and evaporated to give the desired product (34 g, 83%). LCMS for C8H10ClN2O2 (M+H)+: m/z=201.0. Found: 200.9.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
290 mL
Type
solvent
Reaction Step Two
[Compound]
Name
acid chloride
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Yield
83%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

2-Chloro-nicotinic acid (10.0 g, 63.5 mmol, 1.0 equiv) is suspended in dichloromethane (400 mL) and THF (100 mL). N,O-Dimethyl-hydroxylamine hydrochloride (6.81 g, 69.8 mmol, 1.1 equiv) and triethylamine (9.70 mL, 69.8 mmol, 1.1 equiv) are added, resulting in a clear solution. The mixture is cooled in an ice bath and EDCI (13.4 g, 69.8 mmol, 1.1 equiv) and HOAt (0.86 g, 6.35 mmol, 0.1 equiv) are added. The resulting mixture is stirred overnight at room temperature and concentrated in vacuo. The residue is redissolved in ethyl acetate (200 mL) and washed with 1N NaOH solution, twice with sat. NaHCO3 solution and brine. The organic phase is dried over Na2SO4, filtered and concentrated in vacuo. This gives 7.53 g of the title compound as a white solid. Yield: 59%
Quantity
10 g
Type
reactant
Reaction Step One
Name
N,O-Dimethyl-hydroxylamine hydrochloride
Quantity
6.81 g
Type
reactant
Reaction Step Two
Quantity
9.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
13.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0.86 g
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reactant
Reaction Step Three
Quantity
400 mL
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solvent
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100 mL
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solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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